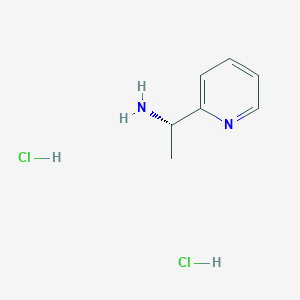

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride

CAS No.: 40154-78-7

Cat. No.: VC2666796

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40154-78-7 |

|---|---|

| Molecular Formula | C7H12Cl2N2 |

| Molecular Weight | 195.09 g/mol |

| IUPAC Name | (1S)-1-pyridin-2-ylethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 |

| Standard InChI Key | JNBVPGDYRRBINU-ILKKLZGPSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=CC=N1)N.Cl.Cl |

| SMILES | CC(C1=CC=CC=N1)N.Cl.Cl |

| Canonical SMILES | CC(C1=CC=CC=N1)N.Cl.Cl |

Introduction

Physical and Chemical Properties

Physical Properties

The available data on the physical properties of (S)-1-(Pyridin-2-yl)ethanamine dihydrochloride are summarized in the following table:

The compound's dihydrochloride salt form enhances its water solubility compared to the free amine form. This property is advantageous for applications requiring aqueous solutions, such as biological assays or pharmaceutical formulations.

Chemical Properties

As a dihydrochloride salt of a primary amine, (S)-1-(Pyridin-2-yl)ethanamine dihydrochloride exhibits several characteristic chemical properties:

-

Basicity: The compound contains both pyridine and primary amine groups, which are basic in nature. The amine group is more basic than the pyridine nitrogen and is likely the primary site of protonation .

-

Reactivity: The primary amine group can participate in typical amine reactions, including nucleophilic substitutions, condensation reactions, and amide formation. The pyridine ring can undergo electrophilic substitution reactions, although with difficulty due to its electron-deficient nature .

-

Stereochemistry: The compound contains a stereogenic center with the (S) configuration, which must be preserved in chemical manipulations to maintain its specific properties and potential biological activities .

Structural Data

Additional structural parameters of (S)-1-(Pyridin-2-yl)ethanamine dihydrochloride include:

The moderate polar surface area indicates a balance between lipophilic and hydrophilic properties, which could be relevant for membrane permeability in biological systems. The positive LogP value suggests some degree of lipophilicity despite the salt form.

Synthesis and Production

| Quantity | Price (EUR) | Reference |

|---|---|---|

| 100 mg | 61.00 | |

| 250 mg | 91.00 / 147.00 | |

| 1 g | 153.00 / 261.00 | |

| 5 g | 701.00 / 956.00 | |

| 10 g | 1,603.00 |

This pricing variation likely reflects differences in purity, supplier, and possibly manufacturing processes. For research purposes, suppliers typically provide material with documentation regarding purity and analysis.

Applications and Research Significance

Current Research Status

-

As precursors to chiral ligands for asymmetric synthesis

-

As building blocks for bioactive molecules

-

As components in supramolecular chemistry

The lack of specific research mentions in the search results suggests that detailed studies focusing specifically on this compound might be limited in the published literature, or that it primarily serves as an intermediate or building block rather than a final compound of interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume